Cas no 890091-61-9 (4-(4-Fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde)

4-(4-Fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(4-Fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde
- 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carbaldehyde
- 4-(4-FLUOROPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBALDEHYDE
- 4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
- STK785127
- 890091-61-9
- CS-0322031
- 4-(4-fluorophenyl)-2-sulfanylidene-3H-1,3-thiazole-5-carbaldehyde
- AKOS005620706
- SCHEMBL15330728
-
- インチ: InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)9-8(5-13)15-10(14)12-9/h1-5H,(H,12,14)
- InChIKey: IZHCIGYBZIMQDE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 238.98748432g/mol
- どういたいしつりょう: 238.98748432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 86.5Ų
4-(4-Fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392701-5g |
4-(4-Fluorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carbaldehyde |
890091-61-9 | 98% | 5g |
¥21746.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392701-500mg |
4-(4-Fluorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carbaldehyde |
890091-61-9 | 98% | 500mg |
¥5325.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392701-2g |
4-(4-Fluorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carbaldehyde |
890091-61-9 | 98% | 2g |
¥10029.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392701-1g |
4-(4-Fluorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carbaldehyde |
890091-61-9 | 98% | 1g |
¥7459.00 | 2024-04-26 |
4-(4-Fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde 関連文献
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
4-(4-Fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehydeに関する追加情報
Introduction to 4-(4-Fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde (CAS No. 890091-61-9)
4-(4-Fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde, identified by its CAS number 890091-61-9, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the thiazole class, a scaffold widely recognized for its biological activity and pharmacological relevance. The presence of a fluoro-substituent at the para position of the phenyl ring and the aldehyde functionality at the 5-position of the thiazole ring contributes to its unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery.
The thioxo group in the molecule introduces a region of high reactivity, which can be exploited in various synthetic transformations and biological interactions. The dihydro-thiazole core is particularly noteworthy, as it is a common motif found in numerous bioactive molecules, including antiviral, antibacterial, and anticancer agents. The combination of these structural features suggests that 4-(4-fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde may exhibit a range of pharmacological activities, particularly in modulating enzyme functions and receptor interactions.
In recent years, there has been a surge in research focused on developing novel thiazole derivatives with enhanced biological activity. The fluoro-substituent, in particular, has been extensively studied for its ability to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This has led to the exploration of various fluoro-thiazole derivatives as potential therapeutic agents. The specific arrangement of atoms in 4-(4-fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde positions it as a valuable building block for synthesizing more complex molecules with tailored biological properties.
One of the most compelling aspects of this compound is its potential application in the development of antimicrobial agents. Thiazole derivatives have long been recognized for their ability to disrupt bacterial cell wall synthesis and inhibit microbial growth. The introduction of a fluoro-substituent can further enhance these properties by improving the compound's ability to interact with bacterial enzymes and receptors. Recent studies have demonstrated that fluoro-substituted thiazoles can exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. This makes 4-(4-fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde an attractive candidate for further investigation as a lead compound in the development of novel antibiotics.
Another area where this compound shows promise is in the field of anticancer research. Thiazole derivatives have been reported to induce apoptosis, inhibit cell proliferation, and block tumor angiogenesis. The unique structural features of 4-(4-fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde, including the aldehyde functionality and the fluoro-substituent, may enable it to interact with key targets involved in cancer cell signaling pathways. Preliminary studies have suggested that this compound can modulate the activity of enzymes such as kinases and cyclases, which are critical for cancer cell survival and growth. Further research is needed to fully elucidate its mechanism of action and evaluate its potential as an anticancer therapeutic.
The synthesis of 4-(4-fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde presents an interesting challenge due to the complexity of its structure. However, advances in synthetic methodologies have made it possible to construct this molecule efficiently using multi-step reactions involving condensation, cyclization, and functional group transformations. The use of modern techniques such as palladium-catalyzed cross-coupling reactions has further streamlined the synthesis process and improved yields. These advancements have opened up new avenues for exploring derivatives of this compound with potentially enhanced biological activity.
In addition to its therapeutic applications, 4-(4-fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde may also find utility in other areas such as agrochemicals and material science. The unique electronic properties conferred by the fluoro-substituent make it a promising candidate for developing novel materials with applications in organic electronics and optoelectronics. Furthermore, its structural similarity to known bioactive molecules suggests that it could serve as a starting point for designing new pesticides and herbicides with improved efficacy and environmental safety.
The future direction of research on this compound will likely focus on optimizing its synthetic routes, exploring its biological activity across different disease models, and developing novel drug formulations based on its structure. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to fully realize its potential as a therapeutic agent. As our understanding of molecular interactions continues to evolve, compounds like 4-(4-fluoro-phenyl)-2-thioxo-2,3-dihydro-thiazole-5-carbaldehyde are poised to play a significant role in shaping the future of medicine.
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